molecular formula C15H30N4 B1435760 Tributyl(methyl)ammonium Dicyanamide CAS No. 1262230-03-4

Tributyl(methyl)ammonium Dicyanamide

Cat. No.: B1435760
CAS No.: 1262230-03-4
M. Wt: 266.43 g/mol
InChI Key: FMYCKRQZPVZFLW-UHFFFAOYSA-N
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Description

Tributyl(methyl)ammonium dicyanamide is a chemical compound with the molecular formula C15H30N4. It is known for its unique properties and applications in various fields of science and industry. This compound is typically found as a colorless to light yellow or light orange clear liquid and is known for its high purity levels, often exceeding 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(methyl)ammonium dicyanamide can be synthesized through a reaction involving tributyl(methyl)ammonium chloride and sodium dicyanamide. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Tributyl(methyl)ammonium dicyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Tributyl(methyl)ammonium dicyanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tributyl(methyl)ammonium dicyanamide exerts its effects is primarily through its interaction with various molecular targets. The dicyanamide group can participate in hydrogen bonding and electrostatic interactions, influencing the behavior of other molecules in its vicinity. These interactions can affect molecular pathways and processes, making it a versatile compound in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Tributylammonium dicyanamide
  • Tetrabutylammonium dicyanamide
  • Trimethylammonium dicyanamide

Uniqueness

Tributyl(methyl)ammonium dicyanamide is unique due to its specific combination of the tributyl and methyl groups, which confer distinct physical and chemical properties. This uniqueness makes it particularly useful in applications where other similar compounds may not be as effective .

Biological Activity

Tributyl(methyl)ammonium dicyanamide (TBMADC) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of TBMADC, presenting data from case studies, research findings, and relevant comparisons with other ionic liquids.

Overview of Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at room temperature and consist entirely of ions. They have been studied for their diverse biological activities, which can include antimicrobial properties, cytotoxicity, and effects on cellular processes. TBMADC is one such ionic liquid that has shown promise in various biological assays.

Antimicrobial Properties

Research indicates that TBMADC exhibits significant antimicrobial activity against a range of microorganisms. A study comparing various ionic liquids found that TBMADC's effectiveness against bacteria and fungi was notable, with minimum inhibitory concentrations (MICs) varying based on the target organism. For instance, the MIC for certain Gram-positive bacteria was reported to be lower than 200 μM, indicating its potential as an antimicrobial agent .

Cytotoxicity

Cytotoxicity assays have demonstrated that TBMADC can affect cell viability in mammalian cell lines. In particular, studies using HeLa cells showed a dose-dependent decrease in cell viability with increasing concentrations of TBMADC. The effective concentration resulting in 50% reduction of viability (EC50) was determined to be approximately 250 μM . This suggests that while TBMADC has antimicrobial properties, it also poses risks to eukaryotic cells at higher concentrations.

The mechanism by which TBMADC exerts its biological effects is still under investigation. Preliminary studies suggest that its action may involve disruption of cellular membranes, leading to increased permeability and eventual cell death. This is consistent with findings related to other ionic liquids where membrane integrity is compromised .

Comparative Analysis with Other Ionic Liquids

To better understand the biological activity of TBMADC, a comparative analysis with other ionic liquids was conducted. The table below summarizes key findings regarding the biological activities of selected ionic liquids:

Ionic LiquidMIC (μM)EC50 (μM)Antimicrobial ActivityCytotoxicity
This compound<200250YesYes
1-Butyl-3-methylimidazolium Chloride<100150YesModerate
1-Hexyl-3-methylimidazolium Tetrafluoroborate<300400ModerateHigh
Trihexyl(tetradecyl)phosphonium Chloride<500600LowLow

Study 1: Antimicrobial Efficacy

A study conducted by Mota-Martinez et al. evaluated the antimicrobial efficacy of TBMADC against various pathogens. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values well within therapeutic ranges for potential applications .

Study 2: Cytotoxic Effects on Human Cells

In another study focusing on human cell lines, TBMADC was tested for cytotoxic effects using MTT assays. The results demonstrated a significant reduction in viability at concentrations above 250 μM, highlighting the need for careful consideration in therapeutic contexts .

Properties

IUPAC Name

cyanoiminomethylideneazanide;tributyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.C2N3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1-5-2-4/h5-13H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYCKRQZPVZFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262230-03-4
Record name Tributyl(methyl)ammonium Dicyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions Tributyl(methyl)ammonium Dicyanamide being part of a binary ionic liquid mixture exhibiting "regular solution" behavior. What does this mean in terms of the mixture's properties?

A1: When a binary mixture is classified as a "regular solution," it means that the interactions between the two components are primarily governed by their size and shape differences []. In simpler terms, the two components mix relatively well, and the mixture's properties, like enthalpy and volume, deviate from ideal behavior in a predictable manner. The research demonstrates this by observing positive excess volume (VE) and excess enthalpy (HE) values in the this compound and 1-ethyl-3-methylimidazolium dicyanamide mixture []. This positive deviation is further supported by the viscosity measurements, which align with the findings of positive HE []. Essentially, the mixture behaves predictably based on the individual components' properties, making it a "regular solution."

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